![molecular formula C25H21FN2O3S B2875371 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686743-86-2](/img/structure/B2875371.png)
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
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Description
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and physiological effects, making it an important topic of research in the field of drug discovery.
Scientific Research Applications
Enantioselective Cycloaddition Reactions
The compound demonstrates potential in enantioselective cycloaddition reactions. A study by Liu et al. (2013) outlines a method to obtain sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity, showcasing the utility of related structures in asymmetric synthesis (Liu et al., 2013).
Anticonvulsant Evaluation
Research by Ahuja and Siddiqui (2014) on indole derivatives highlights the potential for compounds with structural similarities to 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone in exploring prospective anticonvulsant agents. This study underscores the relevance of such compounds in medicinal chemistry (Ahuja & Siddiqui, 2014).
Novel Synthesis of Indoles
A method for synthesizing 2-aryl and 2,3-substituted indoles through a modified double elimination protocol is discussed by Babu et al. (2005), which may offer insights into the synthetic versatility of related compounds (Babu, Orita, & Otera, 2005).
Antimicrobial Evaluation
Bărbuceanu et al. (2015) synthesized new heterocyclic condensed systems with bridgehead nitrogen, starting from compounds that share functional groups with 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, and evaluated their antimicrobial activity (Bărbuceanu et al., 2015).
Synthesis and Application in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) explored the use of a related protection group, highlighting the compound's utility in the synthesis and protection of hydroxyl groups in carbohydrate chemistry, demonstrating its importance in organic synthesis and potential applications in drug design (Spjut, Qian, & Elofsson, 2010).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c26-20-8-5-6-18(14-20)15-27-16-24(21-9-2-4-11-23(21)27)32(30,31)17-25(29)28-13-12-19-7-1-3-10-22(19)28/h1-11,14,16H,12-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERBVBWPASLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone |
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